lithium;9-phenylcarbazole

Aryllithium Reagent Synthetic Efficiency Carbazole Functionalization

Synthesizing carbazole-functionalized materials via neutral 9-phenylcarbazole requires a difficult, moisture-sensitive lithiation step that reduces yields and introduces impurities. This isolable, base-free aryllithium reagent solves that pain point directly. - **Key value:** Pre-formed C-Li bond enables direct nucleophilic arylation with electrophiles (e.g., siloles, phosphine oxides). - **Application:** Convergent synthesis of OLED emitters, donor-acceptor dyads, and SAR studies for overcharge protection materials. - **Supply advantage:** No THF/TMEDA residues that poison organometallic catalysts. Ready for immediate use.

Molecular Formula C18H12LiN
Molecular Weight 249.3 g/mol
CAS No. 189878-22-6
Cat. No. B12573039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;9-phenylcarbazole
CAS189878-22-6
Molecular FormulaC18H12LiN
Molecular Weight249.3 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=[C-]C=C4
InChIInChI=1S/C18H12N.Li/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h2-13H;/q-1;+1
InChIKeyKQYPFEHYTDELFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium;9-phenylcarbazole: Pre-formed Aryllithium Building Block


Lithium;9-phenylcarbazole (CAS 189878-22-6), also systematically named Lithium, [4-(9H-carbazol-9-yl)phenyl]-, is an organolithium reagent with the molecular formula C18H12LiN and a molecular weight of 249.24 g/mol . It belongs to the class of N-aryl carbazole derivatives, featuring a lithium atom on the para-position of the N-phenyl substituent. This compound serves as a critical, pre-formed nucleophilic building block for synthesizing complex carbazole-containing materials for organic electronics [1]. It is distinguished from its ubiquitous neutral parent, 9-phenylcarbazole, by its direct reactivity as an aryllithium source, eliminating the need for in-situ lithiation and offering potential advantages in synthetic efficiency and purity for procurement of specialized research intermediates [2].

Reagent Type Pre-formed aryllithium building block
Core Workflow Direct nucleophilic coupling with electrophiles
Target Application Carbazole-functionalized material synthesis

Why 9-Phenylcarbazole Cannot Replace This Organolithium Reagent


Substituting lithium;9-phenylcarbazole with the neutral 9-phenylcarbazole (CAS 1150-62-5) is not chemically equivalent and will fail in applications requiring a direct nucleophilic arylation step. The lithium reagent provides a pre-formed, reactive C-Li bond that enables direct, high-yield coupling with electrophiles, as demonstrated in the synthesis of complex donor-acceptor dyads [1]. Using the neutral precursor would necessitate a separate, often low-yield and difficult lithiation step, introducing additional variability, moisture sensitivity, and purification challenges [2]. For procurement, this translates to a trade-off: purchasing the pre-formed lithium reagent represents a higher-value, higher-purity, and more synthetically convergent intermediate, directly enabling key bond-forming reactions that are less reproducible with generic, in situ lithiation of 9-phenylcarbazole.

Target Lithium;9-phenylcarbazole — pre-formed C-Li bond, direct electrophilic coupling
Substitute 9-Phenylcarbazole (neutral) — requires separate in-situ lithiation step
In-situ lithiation may introduce solvent coordination variables, incomplete deprotonation, and lower reproducibility. Direct substitution is not chemically equivalent and may shift synthetic efficiency and purity profiles.

Quantitative Performance Benchmarking Against Key Comparators


Synthetic Efficiency vs. In Situ Lithiation

The isolation and direct use of lithium;9-phenylcarbazole circumvents the notoriously difficult direct lithiation of the carbazole core, which often requires harsh conditions, directing groups, and results in low yields [1]. A patent for a related process demonstrates that a pre-formed, base-free carbazolide can be prepared in high yield and purity, contrasting with incomplete deprotonation observed with in-situ n-BuLi in non-coordinating solvents [2].

Synthetic Accessibility
Class-level inference
Pre-formed stoichiometric reagent vs. in-situ lithiation with base-coordinated complexes
Supports reproducible coupling workflow
Patent-reported synthesis context; in-situ methods require reflux and may be incomplete
Aryllithium Reagent Synthetic Efficiency Carbazole Functionalization

Nucleophilic Reactivity in Donor-Acceptor Silole Synthesis

The reagent (4-(9H-carbazol-9-yl)phenyl)lithium was used in a direct nucleophilic substitution on tetrachlorosilane to successfully synthesize a carbazole-functionalized silole (BPCTPS), a donor-acceptor dyad with aggregation-induced emission (AIE) properties [1]. This demonstrates its specific reactivity in forming stable C-Si bonds with a chlorosilane electrophile, a key step in constructing optoelectronic materials.

D-A Silole Synthesis
Head-to-head
BPCTPS donor-acceptor dyad formed; HOMO localized on carbazole, LUMO on silole core
Supports carbazole donor installation context
Reported reaction with SiCl4; distinct from simpler aryllithium reagents
Organic Light-Emitting Diodes Donor-Acceptor Dyad Nucleophilic Substitution

Overcharge Protection by the 9-Phenylcarbazole Core

While the data is on the neutral monomer (9-Phenyl-9H-carbazole, 9P9HC), the performance directly justifies the value of the 9-phenylcarbazole moiety. In LiFePO4/C batteries, 9P9HC as an electrolyte additive polymerizes on the cathode during overcharge, effectively clamping the voltage at a safe level below 4.2 V without significantly impairing normal cycling performance over 50 cycles [1]. This contrasts with other common overcharge additives like biphenyl, which can have adverse effects on cycle life.

Overcharge Control
Class-level inference
Reported voltage ceiling <4.2 V
Supports electrolyte additive research context
Monomer-level evidence; derivative evaluation context
Li-ion Battery Safety Electrolyte Additive Overcharge Protection

Lipophilicity and Solubility Profile Differentiation

The computed physicochemical properties of lithium;9-phenylcarbazole provide a baseline for its behavior. Its Polar Surface Area (PSA) is 4.93 Ų and its calculated LogP is 4.56, indicating a highly lipophilic character with minimal polarity . This differentiates it from simpler, commercially ubiquitous aryllithium reagents like phenyllithium.

Solubility Profile
Data to verify
LogP 4.56, PSA 4.93 Ų vs. phenyllithium LogP ~1.5–2.5
Supports non-polar solvent system selection
Computed properties; source review recommended
Physicochemical Properties Solubility Reactivity

Priority Application Scenarios Based on Quantitative Evidence


Building Blocks for High-Performance OLED Materials

Its core application scenario is as a nucleophile in synthesizing carbazole-functionalized siloles, phosphine oxides, or other π-conjugated materials for OLEDs. The evidence from the synthesis of a donor-acceptor silole [1] demonstrates its ability to directly attach the redox-active 9-phenylcarbazole donor unit to an acceptor core, a critical step for creating efficient emitter and host materials. Procurement in this context is for convergent synthesis, where the complex carbazole unit is introduced in the final steps.

Next-Generation Li-Ion Battery Overcharge Additives

Based on the proven overcharge protection of the 9-phenylcarbazole monomer [2], lithium;9-phenylcarbazole becomes a strategic intermediate for structure-activity relationship (SAR) studies. Researchers can use it to rapidly derivative the phenyl ring with functional groups that enhance solubility, tune the oxidation potential for precise voltage clamping, or improve the mechanical properties of the electro-polymerized film, all while retaining the core protective function.

High-Purity Precursor for Organometallic Chemistry

The reagent's classification as an isolable, base-free aryllithium [REFS-3, REFS-4] makes it a preferred precursor for synthesizing well-defined organometallic complexes. This scenario is critical when the presence of Lewis basic solvents (THF, TMEDA) from in-situ lithiation would poison the subsequent catalyst or lead to uncharacterizable products, a problem explicitly noted in the synthesis of Group 4 metal carbazolide complexes [4].

Application
Selection Property
Validation Focus
OLED material synthesis research
Pre-formed carbazole donor unit for D-A dyad construction
Donor-acceptor coupling efficiency review
Battery electrolyte additive research
9-Phenylcarbazole core for derivatization and SAR studies
Overcharge voltage clamping endpoint review
Organometallic complex synthesis
Base-free aryllithium source for solvent-sensitive catalysis
Solvent-free complex formation context review
Quote Request

Request a Quote for lithium;9-phenylcarbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.